molecular formula C10H13N3O4 B1366679 tert-Butyl (3-nitropyridin-4-yl)carbamate CAS No. 623562-22-1

tert-Butyl (3-nitropyridin-4-yl)carbamate

Cat. No. B1366679
M. Wt: 239.23 g/mol
InChI Key: OBEIOYAIAXCJDI-UHFFFAOYSA-N
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Description

“tert-Butyl (3-nitropyridin-4-yl)carbamate” is a chemical compound that has been widely studied. It is identified by the presence of the -O-CO-NH- linkage .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl (3-nitropyridin-4-yl)carbamate” were not found, carbamates in general are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (3-nitropyridin-4-yl)carbamate” is C10H13N3O4 . The InChI code is 1S/C10H13N3O4/c1-10(2,3)18-9(15)13-6-4-5-12-8(11)7(6)14(16)17/h4-5H,1-3H3,(H,12,13,15) .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (3-nitropyridin-4-yl)carbamate” is 239.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

    • Application Summary : These compounds can be used in the synthesis of pharmaceuticals. The nitropyridine moiety is a common structural motif in many pharmaceuticals, and the tert-butyl carbamate group can be used as a protecting group during synthesis .
    • Application Summary : Similar to pharmaceuticals, these compounds can also be used in the synthesis of agrochemicals .
    • Application Summary : Nitropyridine derivatives have been used in the synthesis of materials for various industries .
    • Application Summary : Nitropyridine derivatives have been used in the development of various biochemical assays .
    • Application Summary : Nitropyridine derivatives can be used in the study of environmental processes .
    • Application Summary : Nitropyridine derivatives can be used as standards in analytical chemistry .

Future Directions

While specific future directions for “tert-Butyl (3-nitropyridin-4-yl)carbamate” were not found, carbamates in general have received much attention in recent years and got an important role in modern drug discovery and medicinal chemistry .

properties

IUPAC Name

tert-butyl N-(3-nitropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-4-5-11-6-8(7)13(15)16/h4-6H,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEIOYAIAXCJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446503
Record name tert-Butyl (3-nitropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-nitropyridin-4-yl)carbamate

CAS RN

623562-22-1
Record name tert-Butyl (3-nitropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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